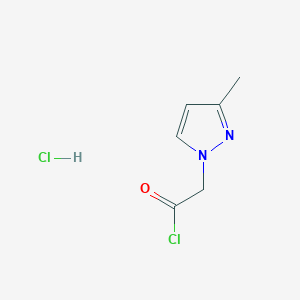
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (ACMT) is a novel cyclopropane-containing thiazole derivative that has been studied for its potential applications in the field of medicinal chemistry. This compound has attracted considerable interest due to its unique structure and chemical properties, as well as its potential use in the synthesis of a variety of biologically active compounds.
Aplicaciones Científicas De Investigación
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential applications in medicinal chemistry, including the synthesis of a variety of biologically active compounds. It has also been studied for its potential use as a drug delivery system, as it can be used to target specific cells and tissues. Additionally, it has been studied for its potential use in the synthesis of new antibiotics, antivirals, and anticancer agents.
Mecanismo De Acción
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is not yet fully understood. However, it is believed to interact with various receptors in the body, including G-protein coupled receptors and ion channels, to modulate cellular signaling pathways. It is also believed to interact with other biomolecules, such as enzymes, to regulate the activity of various metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide are not yet fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-obesity effects. Additionally, it has been shown to have a protective effect against oxidative stress and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide in lab experiments include its low cost, ease of synthesis, and ability to target specific cells and tissues. Additionally, its chemical properties make it suitable for a variety of applications. However, there are some limitations to using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide in lab experiments, such as its instability in certain conditions and its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide research. These include further studies on its mechanism of action, its potential use in drug delivery systems, and its potential applications in the synthesis of new antibiotics, antivirals, and anticancer agents. Additionally, further research is needed to investigate its potential therapeutic effects on a variety of diseases and conditions. Finally, more research is needed to assess its safety and toxicity profile in humans.
Métodos De Síntesis
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of a variety of reagents and catalysts, such as pyridinium chlorochromate (PCC) and palladium-on-carbon (Pd/C). This method is often used for the synthesis of small molecules and is relatively simple and efficient. Enzymatic synthesis utilizes enzymes, such as lipases and esterases, to catalyze the reaction. This method is typically used for the synthesis of larger molecules and is more complex and time-consuming.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5-8(6(2)13)15-10(11-5)12-9(14)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMXLWSQODHTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358600 |
Source


|
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
CAS RN |
313405-55-9 |
Source


|
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)





![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

